5-Methyloxazole-2-carboxamide
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Overview
Description
5-Methyloxazole-2-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O2 It belongs to the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazole-2-carboxamide typically involves the cyclodehydration of N,N′-diacylhydrazines. Common cyclodehydrating agents used in this process include polyphosphoric acid, sulfuric acid, phosphorus oxychloride, and thionyl chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Methyloxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Scientific Research Applications
5-Methyloxazole-2-carboxamide has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyloxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in inflammatory diseases . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methyloxazole-5-carboxamide
- N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide
- 2-Methyl-oxazolidine-3-carboxamide
Comparison: 5-Methyloxazole-2-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of a carboxamide group at the 2-position can influence its interaction with biological targets and its overall pharmacokinetic profile .
Biological Activity
5-Methyloxazole-2-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methyl group at the 5-position of the oxazole ring and a carboxamide functional group at the 2-position. This unique structure contributes to its reactivity and biological properties. The compound is often synthesized as a building block for more complex heterocyclic compounds, making it valuable in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in inflammatory pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in microbial metabolism, potentially disrupting bacterial integrity.
- Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cell survival.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, showing selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for several derivatives are summarized in Table 1.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Bacillus subtilis | 16 |
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have evaluated its cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The results indicate that certain derivatives exhibit significant cytotoxicity with IC50 values ranging from 15 to 39 µg/mL, as shown in Table 2.
Compound | Cancer Cell Line | IC50 (µg/mL) |
---|---|---|
Derivative A | MCF-7 | 39 |
Derivative B | HeLa | 15.48 |
Derivative C | Hep3B | 23 |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy: A study assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and found it effective at concentrations lower than traditional antibiotics .
- Cytotoxicity Assay: In another study, derivatives of the compound were synthesized and tested for their ability to induce apoptosis in HeLa cells. The results indicated a significant increase in apoptotic markers when treated with specific derivatives .
- Inflammation Modulation: Research focusing on inflammatory pathways revealed that this compound could downregulate pro-inflammatory cytokines in macrophage models, suggesting its potential use in treating inflammatory diseases.
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-7-5(9-3)4(6)8/h2H,1H3,(H2,6,8) |
InChI Key |
DQUPYUIUMAHMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(=O)N |
Origin of Product |
United States |
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